O,O-diisobutyl hydrogen dithiophosphate chemical structure and properties
O,O-diisobutyl hydrogen dithiophosphate chemical structure and properties
An In-depth Technical Guide to O,O-diisobutyl hydrogen dithiophosphate
This guide provides a comprehensive technical overview of O,O-diisobutyl hydrogen dithiophosphate, focusing on its chemical structure, properties, synthesis, and key applications. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes foundational knowledge with practical insights into the compound's utility and handling.
Introduction and Core Concepts
O,O-diisobutyl hydrogen dithiophosphate is an organophosphorus compound belonging to the dithiophosphoric acid family. These compounds are characterized by a central phosphorus atom double-bonded to one sulfur atom, single-bonded to another sulfur atom (which bears an acidic proton), and single-bonded to two alkoxy groups. In this specific case, the alkoxy groups are isobutoxy groups.
While its name might suggest a niche application, this molecule and its derivatives are foundational in several large-scale industrial processes, most notably in mineral processing and as precursors to lubricant additives.[][2] Its functionality stems from the dithio-acid moiety (-P(S)SH), which is an excellent ligand for a wide range of metals and imparts specific surface-active properties. Understanding this core structure is the key to understanding its reactivity and diverse applications.
Chemical Identity and Structure
The precise arrangement of atoms in O,O-diisobutyl hydrogen dithiophosphate dictates its chemical behavior.
Nomenclature and Identifiers:
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IUPAC Name: bis(2-methylpropoxy)-sulfanyl-sulfanylidene-λ5-phosphane
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Synonyms: O,O-Diisobutyl phosphorodithioate, Phosphorodithioic acid, O,O-bis(2-methylpropyl) ester
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CAS Number: 2253-52-3[3]
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Molecular Formula: C₈H₁₉O₂PS₂[4]
Chemical Structure Diagram:
Caption: Chemical structure of O,O-diisobutyl hydrogen dithiophosphate.
Physicochemical Properties
A summary of the key computed and experimental properties is crucial for laboratory use and process design.
| Property | Value | Source |
| Molecular Weight | 242.3 g/mol | PubChem |
| Appearance | Amber to dark brown liquid | Camachem[5] |
| Odor | Slight sulfur odor | Quadra Chemicals[6] |
| pH (Aqueous Solution) | ~13 (for its sodium salt solution) | Quadra Chemicals[6] |
| Boiling Point | 103 °C (217.4 °F) (for its sodium salt solution) | Quadra Chemicals[6] |
| Melting Point | -13 °C (8.6 °F) (for its sodium salt solution) | Quadra Chemicals[6] |
| Solubility in Water | Soluble (as its sodium salt) | Quadra Chemicals[6] |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 6 | PubChem |
Synthesis Pathway and Protocol
The synthesis of O,O-dialkyl dithiophosphoric acids is a well-established process in industrial chemistry, primarily involving the reaction of an alcohol with phosphorus pentasulfide (P₂S₅).[7][8] This phosphorosulfuration reaction is robust and can be adapted for various alkyl groups.
Reaction Mechanism
The core reaction involves the nucleophilic attack of the alcohol (isobutanol) on the phosphorus pentasulfide cage, leading to the formation of the dithiophosphoric acid and the release of hydrogen sulfide (H₂S) as a byproduct. The stoichiometry is critical for achieving high yields.
Generalized Laboratory Synthesis Protocol
This protocol describes a representative synthesis. Causality: The choice of an inert solvent like toluene provides a medium for the reaction and helps control the temperature. The reaction is conducted at an elevated temperature (90 °C) to ensure a sufficient reaction rate.[9] The final step involving a basic workup (e.g., with potassium hydroxide) is shown as an example to isolate the salt form, which is often more stable and easier to handle than the free acid.[9]
Step 1: Reactor Setup
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A three-neck round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a thermometer. The outlet of the condenser is connected to a gas scrubber (containing a bleach or caustic solution) to neutralize the toxic hydrogen sulfide gas produced.
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The entire apparatus should be placed in a well-ventilated fume hood.
Step 2: Reagent Charging
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The flask is charged with a suitable inert solvent (e.g., toluene).
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Phosphorus pentasulfide (P₂S₅) is added slowly in portions to the solvent with stirring.[7]
Step 3: Reaction
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Isobutanol is added dropwise to the stirred suspension of P₂S₅ in toluene. The reaction is exothermic, and the addition rate should be controlled to maintain a steady temperature.
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After the addition is complete, the mixture is heated to approximately 90 °C and stirred for several hours (e.g., 12 hours) to drive the reaction to completion.[9]
Step 4: Workup and Isolation (for the salt form)
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The reaction mixture is cooled in an ice bath.
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A solution of a base (e.g., sodium hydroxide or potassium hydroxide) is added slowly to neutralize the dithiophosphoric acid and convert it to its salt.[9] This makes it water-soluble and allows for extraction from the organic solvent.
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The aqueous layer is separated, and the product can be isolated from this layer.
Synthesis Workflow Diagram
Caption: Generalized workflow for the synthesis of dithiophosphates.
Key Applications and Mechanisms of Action
The utility of O,O-diisobutyl hydrogen dithiophosphate and its salts is centered on the reactivity of the dithiophosphate headgroup.
Mineral Flotation
This is the most significant industrial application. The sodium or potassium salt of O,O-diisobutyl dithiophosphate is used as a collector in froth flotation, a process for separating valuable minerals from ore.[10][11]
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Mechanism: In an aqueous slurry of finely ground ore, the dithiophosphate anion selectively adsorbs onto the surface of sulfide minerals (e.g., copper, lead, and zinc sulfides).[10][11][12] This adsorption occurs because of the strong affinity between the soft sulfur atoms of the dithiophosphate and the soft metal cations on the mineral surface. The adsorption process renders the mineral surface hydrophobic (water-repelling) due to the outward-facing isobutyl groups. When air is bubbled through the slurry, the hydrophobic mineral particles attach to the air bubbles and float to the surface, forming a froth that can be skimmed off, thus separating them from the hydrophilic (water-attracting) gangue minerals.[10] It is particularly valued for its selectivity towards copper and zinc minerals.[2][13]
Precursor to Lubricant Additives
While the hydrogen dithiophosphate itself is not typically used directly in lubricants, it is the direct precursor to Zinc Dialkyl Dithiophosphates (ZDDPs) , which are arguably the most successful lubricant additives ever developed.[8][14]
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Mechanism: By neutralizing O,O-diisobutyl hydrogen dithiophosphate with zinc oxide, Zinc diisobutyl dithiophosphate is formed. ZDDPs are multifunctional additives that act as potent anti-wear agents and antioxidants in engine oils and hydraulic fluids.[8][14] Under high pressure and temperature at asperity contacts between metal surfaces, ZDDPs decompose to form a durable, glassy polyphosphate film on the metal. This sacrificial film shears preferentially, preventing catastrophic metal-to-metal contact and wear. The "ashless" dithiophosphates (the hydrogen form or amine salts) are also being investigated as alternatives to ZDDPs to reduce metallic ash in engine exhaust.[8]
Corrosion Inhibition
The same film-forming ability that makes ZDDPs effective anti-wear agents allows dithiophosphates to function as corrosion inhibitors.[10][11]
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Mechanism: The compound or its salts can adsorb onto a metal surface, creating a protective, hydrophobic barrier.[11] This film isolates the metal from corrosive agents like water, oxygen, and acids, significantly slowing the rate of corrosion. This property is valuable in metalworking fluids and protective coatings.[10][11]
Chemical Intermediate
The reactive nature of the P-S-H group makes it a versatile intermediate in chemical synthesis for producing specialty chemicals, including some pesticides and pharmaceuticals.[10][11]
Caption: Key application areas derived from the core compound.
Safety, Handling, and Toxicology
As a reactive chemical, O,O-diisobutyl hydrogen dithiophosphate requires careful handling. The following information is derived from safety data sheets (SDS).
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Primary Hazards: The compound is corrosive and can cause severe skin burns and eye damage.[15] It may also be corrosive to metals. Additionally, it is classified as harmful to aquatic life with long-lasting effects.
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Handling:
-
Use in a well-ventilated area or fume hood.[6]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., neoprene), safety goggles or a face shield, and protective clothing.[5]
-
Avoid breathing vapors or mists.[6]
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Keep away from strong acids and oxidizing agents.[5][6] Contact with acids can liberate toxic and flammable hydrogen sulfide gas.[6]
-
-
First Aid:
-
Skin Contact: Immediately take off all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes.[6]
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Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[6]
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Inhalation: Remove the person to fresh air and keep them comfortable for breathing.
-
-
Storage: Store in a corrosion-resistant container in a cool, dry, and well-ventilated place.[6] Keep containers tightly closed and store locked up.[6]
Conclusion
O,O-diisobutyl hydrogen dithiophosphate is a compound whose structural simplicity belies its functional complexity and industrial importance. Its utility is almost entirely derived from the dithio-acid group, which provides a powerful tool for surface modification of minerals and metals. For researchers, it serves as a foundational building block for creating advanced materials, from novel lubricant additives to specialized metal-organic complexes. A thorough understanding of its synthesis, reactivity, and handling is essential for safely and effectively harnessing its potential in both academic and industrial research settings.
References
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PubChem. O,O'-Diisobutyl dithiophosphate | C8H19O2PS2 | CID 75261. [Link]
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Global Substance Registration System (GSRS). O,O'-DIISOBUTYL DITHIOPHOSPHATE. [Link]
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NIST. O,O-Diisobutyl-S-(1,1-difluoroethyl)-dithiophosphate. [Link]
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Quadra Chemicals. SAFETY DATA SHEET. [Link]
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RIVERLAND TRADING. Sodium Diisobutyl Dithiophosphate Supplier | 53378-51-1. [Link]
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National Center for Biotechnology Information. Synthesis, Stability, and Kinetics of Hydrogen Sulfide Release of Dithiophosphates. [Link]
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Chemsrc. O,O-diisobutyl hydrogen dithiophosphate | CAS#:2253-52-3. [Link]
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ResearchGate. Platinum(II) O,O′-diisobutyl dithiophosphate: Synthesis, structure, thermal properties, and solid-state 13C, 31P, and 195Pt CP/MAS NMR spectra. Model of the structural state of platinum in cooperite. [Link]
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ResearchGate. (PDF) SYNTHESIS AND PROPERTIES OF O,O-DIALKYL AND O,O-DIARYL- DITHIOPHOSPHATES OF METALS. [Link]
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Journal of Advanced Scientific Research. SYNTHESIS OF DITHIOPHOSPHATE COMPOUNDS AND EVALUATION OF PERFORMANCES AS ANTIWEAR AND A. [Link]
Sources
- 2. camachem.com [camachem.com]
- 3. O,O-diisobutyl hydrogen dithiophosphate | 2253-52-3 [chemicalbook.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. camachem.com [camachem.com]
- 6. flottec.mx [flottec.mx]
- 7. researchgate.net [researchgate.net]
- 8. sciensage.info [sciensage.info]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. Page loading... [guidechem.com]
- 11. Sodium Diisobutyl Dithiophosphate Supplier | 53378-51-1 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]
- 12. Sodium Di(isobutyl)dithiophosphinate: A Versatile Compound for Mining Industry [zxchem.com]
- 13. camachem.com [camachem.com]
- 14. atamankimya.com [atamankimya.com]
- 15. chemicalbook.com [chemicalbook.com]
